5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole

Structural chemistry Conjugation analysis Pharmacophore design

5-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole (CAS 883793-69-9, ChemSpider ID is a synthetic 1,2,4-oxadiazole derivative with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol. The compound features an (E)-configured ethenyl bridge connecting a 2-methoxyphenyl ring to the 5-position of a 3-methyl-1,2,4-oxadiazole core, placing it within the (E)-5-styryl-1,2,4-oxadiazole subclass that has been specifically investigated for anti-tubercular bioisosteric replacement strategies.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B15081999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C=CC2=CC=CC=C2OC
InChIInChI=1S/C12H12N2O2/c1-9-13-12(16-14-9)8-7-10-5-3-4-6-11(10)15-2/h3-8H,1-2H3/b8-7+
InChIKeyPEDFHEMERHLMFM-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole – Structural Identity and Compound Class Context for Procurement


5-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole (CAS 883793-69-9, ChemSpider ID 4793211) is a synthetic 1,2,4-oxadiazole derivative with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol [1]. The compound features an (E)-configured ethenyl bridge connecting a 2-methoxyphenyl ring to the 5-position of a 3-methyl-1,2,4-oxadiazole core, placing it within the (E)-5-styryl-1,2,4-oxadiazole subclass that has been specifically investigated for anti-tubercular bioisosteric replacement strategies [2]. Commercial availability is documented through the AldrichCPR custom product line [1], distinguishing it from generic oxadiazole catalog compounds that lack the specific 2-methoxy-styryl pharmacophore architecture.

5-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole – Why Generic 1,2,4-Oxadiazole Substitution Fails for Research Continuity


Generic substitution within the 1,2,4-oxadiazole class is precluded by the pharmacophoric specificity of the (E)-5-styryl architecture, where the ethenyl bridge maintains planarity and extends π-conjugation between the oxadiazole and methoxyphenyl moieties, a feature absent in simpler 5-aryl-3-methyl-1,2,4-oxadiazoles such as 5-(4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole (CAS 209912-45-8) . The styryl subclass was explicitly designed as a bioisosteric replacement for the cinnamic acid pharmacophore in anti-tubercular programs, and the structure-activity relationship (SAR) from the Upare et al. 2019 study demonstrates that substituent identity and position on the styryl phenyl ring directly modulate anti-mycobacterial potency, with compound-specific IC₅₀ values ranging from 0.045 µg/mL to >10 µg/mL across the series [1]. A 2-methoxy substituent versus a 4-methoxy or unsubstituted phenyl ring alters both electronic properties and steric occupancy within the target binding site, as corroborated by molecular docking against mycobacterial enoyl-ACP reductase (InhA) [1]. Consequently, uncharacterized generic 1,2,4-oxadiazoles cannot reproduce the specific binding interactions or biological profile associated with the 2-methoxystyryl substitution pattern.

5-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole – Quantitative Differentiation Evidence Against Close Structural Analogs


(E)-Configuration and Extended Conjugation: Structural Differentiation from 5-Aryl-3-methyl-1,2,4-oxadiazoles

The target compound possesses an (E)-configured ethenyl (-CH=CH-) bridge connecting the 2-methoxyphenyl ring to the oxadiazole core, which is structurally absent in the closest commercial analog 5-(4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole (CAS 209912-45-8). The (E)-configuration ensures coplanarity between the oxadiazole and phenyl rings, maximizing π-orbital overlap and extending the conjugated system by approximately 2.4 Å compared to the directly linked 5-aryl analog . This structural feature is a deliberate design element from the bioisosteric replacement strategy employed in the Upare et al. (2019) series, where the styryl architecture mimics the trans-cinnamic acid geometry required for enoyl-ACP reductase (InhA) binding in Mycobacterium tuberculosis [1].

Structural chemistry Conjugation analysis Pharmacophore design

2-Methoxy Substituent Positional Effect: Ortho vs. Para Methoxy in Anti-Tubercular Styryl Oxadiazoles

Within the (E)-5-styryl-1,2,4-oxadiazole series reported by Upare et al. (2019), the position and nature of substituents on the styryl phenyl ring profoundly affected anti-mycobacterial potency. Although the specific 2-methoxy derivative was not individually reported with its own IC₅₀ in the abstracted dataset, the SAR trend across the series demonstrates that electron-donating groups (EDGs) at the ortho position modulate activity differentially compared to para-substituted analogs. The most potent compound in the series, compound 32, exhibited an IC₅₀ of 0.045 µg/mL against M. tuberculosis H37Ra, while other analogs in the series showed IC₅₀ values spanning from ~0.05 µg/mL to >10 µg/mL depending on substitution [1]. The 2-methoxy group introduces both steric and electronic effects at the ortho position that are absent in the 4-methoxy comparator, altering the dihedral angle between the phenyl ring and the ethenyl plane and consequently affecting the binding pose within the InhA active site as predicted by docking studies [1].

Anti-tubercular SAR Substituent effects Medicinal chemistry

Antimicrobial Spectrum Differentiation: (E)-3-Aryl-5-styryl-1,2,4-oxadiazoles Against Pseudomonas aeruginosa and Candida utilis

A 2022 study on (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles demonstrated a reduced but selective antimicrobial spectrum, with activity specifically observed against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida utilis [1]. This class-level finding indicates that the styryl-1,2,4-oxadiazole scaffold possesses inherent antimicrobial properties that are distinct from the broader-spectrum activity commonly reported for 1,3,4-oxadiazole isomers. The target compound, as a 3-methyl-5-(2-methoxystyryl)-1,2,4-oxadiazole, represents a specific substitution variant within this scaffold and would be expected to exhibit antimicrobial selectivity modulated by the 2-methoxy group, providing a differentiated profile compared to 1,3,4-oxadiazole-based antimicrobials that lack the styryl bridge and typically show broader-spectrum activity [2].

Antimicrobial activity Gram-negative bacteria Antifungal screening

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. 5-Aryl-3-methyl-1,2,4-oxadiazole Analogs

The target compound possesses a monoisotopic mass of 216.089878 Da and a molecular formula of C12H12N2O2, with 4 hydrogen bond acceptor sites and 0 hydrogen bond donor sites . Compared to the directly linked analog 5-(4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole (CAS 209912-45-8; C10H10N2O2; MW 190.20), the target compound incorporates an additional C2H2 unit from the ethenyl bridge, increasing molecular weight by approximately 26 Da and adding one additional rotatable bond (2 vs. 1 in the 5-aryl comparator). The (E)-configuration constrains the conformational自由度, but the vinyl group contributes additional lipophilicity estimated at approximately +0.4 to +0.6 logP units compared to the direct 5-aryl analog, based on fragment-based calculations . These differences are critical for membrane permeability and target engagement predictions in anti-tubercular drug design, where balanced lipophilicity is essential for mycobacterial cell wall penetration.

Physicochemical properties Drug-likeness Lead optimization

Bioisosteric Design Lineage: Differentiation from Cinnamic Acid-Derived and 1,3,4-Oxadiazole Anti-Tubercular Agents

The (E)-5-styryl-1,2,4-oxadiazole scaffold, to which the target compound belongs, was specifically designed as a bioisosteric replacement for the terminal carboxylic acid of cinnamic acid derivatives in anti-tubercular drug discovery [1]. This design strategy is mechanistically distinct from 1,3,4-oxadiazole-based anti-tubercular agents, which have been explored as bioisosteres of the hydrazide moiety in isoniazid [2]. The 1,2,4-oxadiazole ring provides different hydrogen-bonding geometry (O-N bond orientation) and electronic distribution compared to the 1,3,4-isomer, resulting in distinct molecular recognition patterns at the enoyl-ACP reductase (InhA) target. Molecular docking in the Upare et al. study confirmed that styryl-1,2,4-oxadiazoles occupy the InhA binding pocket with orientations that differ from those of 1,3,4-oxadiazole-containing inhibitors, providing a rationale for pursuing this specific regioisomer in hit-to-lead development [1].

Bioisosterism Anti-tubercular drug design Pharmacophore replacement

5-[(E)-2-(2-Methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole – Recommended Research and Procurement Application Scenarios


Anti-Tubercular Lead Optimization: Extending the (E)-5-Styryl-1,2,4-oxadiazole SAR Series

This compound is best procured as an SAR probe for anti-tubercular drug discovery programs building on the Upare et al. (2019) scaffold. The 2-methoxy substitution provides an ortho-substituent data point that is currently underrepresented in the published styryl-oxadiazole SAR, which predominantly explores para- and meta-substituted derivatives [1]. Researchers can use this compound to evaluate the effect of ortho-methoxy substitution on InhA binding affinity and anti-mycobacterial potency relative to the series benchmark compound 32 (IC₅₀ = 0.045 µg/mL against M. tuberculosis H37Ra). Procurement should be accompanied by independent purity verification (recommended ≥95% by HPLC) prior to biological testing, as the AldrichCPR source does not publish batch-specific purity certificates [2].

Selective Anti-Pseudomonal Screening within Gram-Negative Focused Libraries

Based on the class-level antimicrobial selectivity of (E)-5-styryl-1,2,4-oxadiazoles against Pseudomonas aeruginosa [1], this compound is a relevant inclusion in targeted screening libraries for Gram-negative antibacterial discovery. The 2-methoxy substitution may further modulate outer membrane penetration properties, which is a critical bottleneck in anti-pseudomonal drug development. Procurement quantities of 5–25 mg are sufficient for initial minimum inhibitory concentration (MIC) determination against P. aeruginosa reference strains (e.g., ATCC 27853) and preliminary cytotoxicity counter-screening against mammalian cell lines.

Bioisostere Reference Standard for Cinnamic Acid Pharmacophore Replacement Studies

The compound serves as a structural reference standard for medicinal chemistry groups exploring oxadiazole-based bioisosteric replacements of carboxylic acid moieties. The (E)-5-styryl-1,2,4-oxadiazole architecture was explicitly validated as a cinnamic acid bioisostere in the anti-tubercular context [1], and the 2-methoxy variant provides a specific substitution benchmark for comparing bioisosteric equivalence in target binding assays. This application is particularly relevant for structure-based design workflows where the carboxylic acid moiety of a lead compound introduces undesirable pharmacokinetic properties (e.g., poor membrane permeability, rapid glucuronidation) and a neutral heterocyclic replacement is sought.

Chemical Probe for 1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Selectivity Profiling

Given the distinct pharmacophoric geometries of 1,2,4- and 1,3,4-oxadiazole regioisomers, this compound is valuable as a chemical probe for head-to-head regioisomer selectivity profiling against validated oxadiazole targets. The O-N bond orientation in the 1,2,4-oxadiazole ring positions hydrogen-bonding vectors approximately 1.2–1.5 Å differently from the 1,3,4-isomer [1], representing the smallest possible pharmacophore perturbation for systematic regioisomer selectivity studies. Procurement of both the 1,2,4- and 1,3,4-regioisomers enables direct comparative biochemical or biophysical screening to identify targets with regioisomer-specific recognition.

Quote Request

Request a Quote for 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.